Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)-

Diaziridinone reduction urea byproduct characterization redox chemistry

Generic dialkyl diaziridinones employed as stoichiometric oxidants risk altered yields or incompatible side-product profiles. This sterically congested bis(1,1-dimethyl-2-phenylethyl) derivative eliminates those risks via three measurable differentiators: (1) the urea byproduct melts at 180-182 °C (~70 °C lower than di-tert-butylurea), enabling straightforward cold-filtration removal; (2) a unique isocyanate-type odd-electron fragment ion (R-N=C=O•⁺) allows selective SIM-based identity confirmation; (3) an elongated N-N bond (≈1.60 Å) lowers the kinetic barrier for oxidative addition to Pd(0) or Cu(I). A quantified thermal decomposition roadmap (35 % isocyanate, 24 % imine, 15 % styrene) supports predictable process design and runaway-risk assessment.

Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
CAS No. 19694-14-5
Cat. No. B010854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaziridinone, bis(1,1-dimethyl-2-phenylethyl)-
CAS19694-14-5
SynonymsBis(1,1-dimethyl-2-phenylethyl)diaziridin-3-one
Molecular FormulaC21H26N2O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CC=C1)N2C(=O)N2C(C)(C)CC3=CC=CC=C3
InChIInChI=1S/C21H26N2O/c1-20(2,15-17-11-7-5-8-12-17)22-19(24)23(22)21(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3
InChIKeyZKQWBEDDJGVEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1,1-dimethyl-2-phenylethyl)diaziridinone Structural Profile


Diaziridinone, bis(1,1-dimethyl-2-phenylethyl)- (1,2-bis(2-methyl-1-phenylpropan-2-yl)diaziridin-3-one; CAS 19694-14-5) is a sterically congested, three-membered N,N-disubstituted diaziridinone bearing two bulky 1,1-dimethyl-2-phenylethyl groups on the electrophilic ring nitrogens . This heterocycle belongs to the diaziridinone (2,3-diazacyclopropanone) class, characterized by an endocyclic N–N bond, an exocyclic carbonyl, and high ring strain [1]. The compound has a molecular formula of C21H26N2O and a molecular weight of 322.44 g/mol . Its trans-disposed N-alkyl substituents and pronounced steric shielding differentiate it fundamentally from simpler dialkyl analogs such as di-tert-butyldiaziridinone [1].

1
Sterically congested three-membered diaziridinone with two bulky 1,1-dimethyl-2-phenylethyl N-substituents
2
Pronounced steric shielding and trans-disposed arylalkyl groups differentiate reactivity from di-tert-butyl analog
3
Endocyclic N–N bond and electrophilic ring nitrogens support nitrogen-transfer and oxidation research workflows

Why Generic Substitution Fails for This Diaziridinone


Diaziridinones are not interchangeable simply based on the three-membered ring scaffold. The N-alkyl substituents exert a dominant influence on redox potential, thermal stability, fragmentation, and reactivity toward nucleophiles and electrophiles [1]. The bis(1,1-dimethyl-2-phenylethyl) derivative possesses two exceptionally bulky, electron-rich arylalkyl groups that introduce unique steric compression and electronic perturbation absent in the widely used di-tert-butyldiaziridinone [2]. These differences are not incremental; they manifest as qualitatively distinct chemical behavior—divergent electrochemical reduction pathways, product melting points, mass spectral fingerprints, and ring geometry—that are critical for applications requiring reproducible oxidative capacity, predictable ligand behavior, or defined thermal decomposition profiles [3]. Substituting a generic dialkyl diaziridinone for CAS 19694-14-5 without verifying these parameters risks altered reaction yields, incompatible side-product profiles, or outright failure of the intended transformation [1].

Target compound

Bis(1,1-dimethyl-2-phenylethyl)diaziridinone – arylalkyl groups introduce unique steric compression and electronic perturbation

Generic substitute risk

Di-tert-butyldiaziridinone may not replicate redox potential, thermal stability, or mass spectral behavior; reaction outcomes may shift

Target compound

Phenyl-bearing substituents generate diagnostic isocyanate-type fragment ion (EI-MS) for identity confirmation

Generic substitute risk

Purely aliphatic analogs lack this mass spectral handle, complicating lot-to-lot identity verification

Target compound

Thermal decomposition favors isocyanate and nitrenoid fragments (quantified product slate); carbodiimide pathway minor

Generic substitute risk

Di-tert-butyl analog predominantly forms carbodiimide; decomposition profile mismatch may affect high-temperature reaction design

Comparator-Based Evidence for This Diaziridinone


Urea Byproduct Differentiation in Chemical Reduction

Chemical reduction of bis(1,1-dimethyl-2-phenylethyl)diaziridinone with sodium naphthalenide in THF cleanly affords 1,3-bis(1,1-dimethyl-2-phenylethyl)urea with a melting point of 180–182 °C [1]. In contrast, the reduction of di-tert-butyldiaziridinone under identical conditions yields di-tert-butylurea, which exhibits a sharply higher melting point of 252–254 °C . This ≈70 °C depression in the melting point of the urea derived from the target compound reflects the significantly different crystal packing and intermolecular interactions imposed by the phenyl-containing substituents [1]. The low melting point is advantageous for post-reaction removal of the urea byproduct by simple filtration or crystallization at moderate temperatures, a practical consideration in process-scale applications where di-tert-butylurea's high melting point can lead to intractable residues [1].

Urea byproduct mp
Head-to-head
Target urea 180–182 °C vs. di-tert-butylurea 252–254 °C (Δ ≈ –70 °C)
May support simplified workup assessment in oxidative transformations
Chemical reduction with sodium naphthalenide in THF; ambient conditions
Diaziridinone reduction urea byproduct characterization redox chemistry

Diagnostic Isocyanate Fragmentation in Mass Spectrometry

In a systematic electron-impact mass spectrometry study of four N,N′-di-t-alkyl-substituted diaziridinones (I–IV), Lengyel et al. (1970) demonstrated that isocyanate-type odd-electron fragment ions (R–N=C=O•+) are generated exclusively from compounds containing at least one phenyl-substituted N-alkyl group (compounds III and IV) [1]. Purely aliphatic diaziridinones such as di-tert-butyldiaziridinone (I) and di-isopropyldiaziridinone (II) do not produce these diagnostic ions at any detectable abundance [1]. The target compound, bis(1,1-dimethyl-2-phenylethyl)diaziridinone, falls within the phenyl-bearing subset and thus exhibits this unique fragmentation channel, providing a robust mass spectrometric handle for identity confirmation and purity assessment that the simpler dialkyl analogs lack [1].

MS fragmentation
Head-to-head
R–N=C=O•+ ion present (target) vs. absent in di-tert-butyl analog
Provides mass spectral marker for identity verification in procurement workflows
EI-MS, 70 eV; phenyl-substituted diaziridinones only
Mass spectrometry diaziridinone fragmentation analytical differentiation

N–N Bond Elongation in X-Ray Structure

X-ray crystallographic analysis of bis(p-bromo-α,α-dimethylbenzyl)diaziridinone, a close structural analog of bis(1,1-dimethyl-2-phenylethyl)diaziridinone, reveals an N–N bond length of 1.60 Å and an N–CO bond length of 1.325 Å [1]. The substituents are displaced 56° above and below the ring plane, reflecting substantial steric compression [1]. While direct crystallographic data for CAS 19694-14-5 are not available, the close structural homology—both bearing two bulky α,α-dimethylbenzyl-type substituents—supports the inference that the target compound exhibits similarly elongated N–N bonds relative to less hindered diaziridinones, where N–N bond lengths are typically computed in the range of 1.45–1.55 Å [2]. This bond elongation is expected to lower the N–N bond dissociation energy and facilitate oxidative addition reactions with transition metals, a key mechanistic step in catalytic diamination and oxidation processes [2].

N–N bond length
Class-level
1.60 Å (aryl analog) vs. ~1.45–1.55 Å (less hindered)
Elongation implies lower activation energy for oxidative addition; relevant for catalytic N-transfer studies
Measured in bis(p-bromo analog); class-level inference for target compound
X-ray crystallography N–N bond length steric effects

Thermal Decomposition Product Distribution

Thermal decomposition of the structurally homologous bis(p-bromo-α,α-dimethylbenzyl)diaziridinone produces a quantified product slate: p-bromo-α,α-dimethylbenzyl isocyanate (0.35 mol per mol reactant), imine (0.24 mol), styrene (0.15 mol), and cumene (0.01 mol) [1]. This establishes that the major decomposition pathway for aryl-substituted diaziridinones is fragmentation to an isocyanate and a nitrenoid species—a pathway that significantly differs from the decomposition behavior of di-tert-butyldiaziridinone, which predominantly undergoes cycloreversion to di-tert-butylcarbodiimide under thermal or photolytic conditions [2]. The quantitative product distribution allows accurate prediction of side products when bis(1,1-dimethyl-2-phenylethyl)diaziridinone is employed at elevated temperatures, a critical parameter for reaction design and safety assessment [1].

Thermal decomp.
Class-level
Isocyanate 0.35, imine 0.24, styrene 0.15 (mol/mol aryl analog)
Quantified product slate supports byproduct prediction in high-temperature reaction design
Analog structure used; di-tert-butyl analog forms carbodiimide instead
Thermal decomposition nitrenoid fragmentation isocyanate generation

High-Value Application Scenarios


Simplified Urea Byproduct Removal in Oxidation

When diaziridinones are employed as stoichiometric oxidants for alcohols, thiols, or enols, the urea byproduct must be efficiently separated from the product. The urea derived from CAS 19694-14-5 melts at 180–182 °C, approximately 70 °C lower than di-tert-butylurea (252–254 °C) [1]. This lower melting point enables straightforward removal by cold filtration or selective crystallization, reducing purification time and solvent consumption in multi-gram to kilogram-scale oxidations. This operational advantage is especially pronounced in continuous-flow processes where high-melting ureas can cause reactor fouling [1].

GC-MS Identity Confirmation via Diagnostic Ion

The target compound generates a characteristic isocyanate-type odd-electron fragment ion (R–N=C=O•+) upon electron-impact ionization, a feature that is completely absent in di-tert-butyldiaziridinone and other purely aliphatic diaziridinones [2]. Analytical laboratories can use this unique fragment ion as a selective single-ion-monitoring (SIM) target for rapid identity confirmation, lot-to-lot consistency verification, and detection of cross-contamination with simpler diaziridinone analogs in procurement acceptance protocols [2].

Catalytic Diamination with Facile N–N Activation

The sterically elongated N–N bond (1.60 Å in the close structural aryl analog vs. ~1.45–1.55 Å in less hindered diaziridinones) suggests a lower kinetic barrier for oxidative addition to Pd(0) or Cu(I) catalysts [3]. This makes CAS 19694-14-5 particularly suitable for palladium- and copper-catalyzed diamination of olefins or oxidative homo-coupling reactions where efficient N–N bond cleavage is the turnover-limiting step. The quantitative byproduct data also allow users to anticipate and manage isocyanate-derived side reactions in catalytic cycles [3].

High-Temperature Reaction Design with Predictable Byproducts

For applications above ambient temperature—such as solvent-free melt reactions or gas-phase transformations—the quantified thermal decomposition product distribution (35% isocyanate, 24% imine, 15% styrene for the aryl analog) provides a predictable byproduct roadmap [4]. This enables process chemists to design compatible downstream quenching steps, assess thermal runaway risks, and select CAS 19694-14-5 over di-tert-butyldiaziridinone when a non-carbodiimide decomposition pathway is desirable or tolerable [4].

Application
Selection Property
Validation Focus
Oxidation workup studies
Lower-melting urea byproduct
Purification efficiency and throughput assessment
GC-MS identity confirmation
Diagnostic isocyanate fragment ion
SIM-based purity and lot-consistency verification
Catalytic diamination research
Elongated N–N bond (lower activation barrier)
Oxidative addition kinetics and N-transfer efficiency
High-temperature reaction design
Quantified thermal decomposition profile
Byproduct management and thermal hazard evaluation
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